N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide
Description
Properties
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS3/c17-14-7-6-13(23-14)12-10-22-16(18-12)19-15(20)8-9-21-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTLBWIXLAJOVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCC(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Bromination of 1-(5-Chlorothiophen-2-yl)ethan-1-one
1-(5-Chlorothiophen-2-yl)ethan-1-one is brominated using bromine (Br₂) in diethyl ether at room temperature to yield 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one . This step introduces a bromine atom at the α-position, enabling subsequent nucleophilic substitution.
Step 2: Condensation with Thiourea
The brominated intermediate reacts with thiourea (1.2 equivalents) at 80°C to form 4-(5-chlorothiophen-2-yl)thiazol-2-amine . This reaction proceeds via a Hantzsch-type thiazole synthesis, where the bromine atom is replaced by the sulfur-containing moiety of thiourea.
Key Reaction Conditions
| Parameter | Value/Description | Source |
|---|---|---|
| Solvent | Diethyl ether (bromination) | |
| Temperature | 80°C (condensation) | |
| Yield Range | 45–59% (analogous thiazoles) |
Amide Coupling
The thiazol-2-amine intermediate is coupled with 3-(phenylthio)propanoic acid to form the target amide. This step employs carbodiimide-mediated coupling or acid chloride activation.
Method A: Carbodiimide-Mediated Coupling
- Activation of Carboxylic Acid : 3-(Phenylthio)propanoic acid is activated using DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (hydroxybenzotriazole) or Dhbt-OH (3-hydroxy-3,4-dihydro-1,2,3-benzotriazin-4-one) .
- Amine Coupling : The activated acid reacts with 4-(5-chlorothiophen-2-yl)thiazol-2-amine in polar aprotic solvents (e.g., DMF, acetonitrile) at 70°C.
Reaction Scheme
4-(5-Chlorothiophen-2-yl)thiazol-2-amine + 3-(Phenylthio)propanoic Acid → N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide
Key Optimization Parameters
| Parameter | Optimal Value/Description | Source |
|---|---|---|
| Base | Triethylamine (catalytic) | |
| Solvent | DMF or acetonitrile | |
| Temperature | 70°C | |
| Coupling Agent | EDCI/HOBt (1.1:1 ratio) |
Alternative Synthetic Routes
Method B: Acid Chloride Intermediate
- Chlorination of 3-(Phenylthio)propanoic Acid : The acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate 3-(phenylthio)propanoyl chloride .
- Direct Amide Formation : The acid chloride reacts with 4-(5-chlorothiophen-2-yl)thiazol-2-amine in anhydrous dichloromethane (DCM) at 0°C.
Advantages of Acid Chloride Route
- Faster reaction kinetics compared to carbodiimide methods.
- Avoids use of coupling agents, reducing impurities.
Drawbacks
- Requires strict anhydrous conditions due to moisture sensitivity of acid chlorides.
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
Mechanistic Insights and Challenges
Regioselectivity in Thiazole Formation
- Electrophilic Substitution : Bromination at the α-position of 1-(5-chlorothiophen-2-yl)ethan-1-one is directed by the electron-withdrawing chlorine atom, ensuring regioselective bromine incorporation.
- Steric Effects : Bulky substituents on the thiazole ring (e.g., 4-(5-chlorothiophen-2-yl)) may hinder nucleophilic substitution, necessitating elevated temperatures or catalysts.
Common Impurities and Mitigation
| Impurity Type | Source | Resolution Strategy | Source |
|---|---|---|---|
| Uncyclized thiourea | Incomplete condensation | Recrystallization (ethanol/water) | |
| Halogenated byproducts | Over-bromination | Stoichiometric Br₂/NBS control |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Reagents |
|---|---|---|---|
| Carbodiimide Coupling | 70–85 | >95 | EDCI/HOBt, DMF |
| Acid Chloride | 65–75 | >95 | SOCl₂, DCM |
| NaBH₄ Reduction | 60–70 | 85–90 | NaBH₄, ethanol |
Note : Yields vary based on intermediate purity and reaction scale.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide exhibit promising antimicrobial properties. A study evaluated its efficacy against various bacterial strains using the minimum inhibitory concentration (MIC) method. The findings revealed significant activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of this compound has been investigated in vitro against various cancer cell lines. Notably, it demonstrated cytotoxic effects on estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The Sulforhodamine B (SRB) assay indicated that the compound inhibited cell proliferation with an IC50 value of approximately 15 µM.
Case Study: Anticancer Screening
A recent study focused on the compound's effects on MCF7 cells:
- Objective : Evaluate cytotoxicity.
- Method : SRB assay.
- Results : Significant inhibition of cell growth was observed, indicating potential as an anticancer agent.
Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. Molecular docking studies suggest that it may inhibit the enzyme 5-lipoxygenase (5-LOX), which plays a crucial role in inflammatory processes.
Case Study: Inhibition of 5-LOX
In a study assessing the anti-inflammatory effects, the compound was tested alongside zileuton, a known 5-LOX inhibitor:
| Compound | Inhibition (%) at 10 µM |
|---|---|
| This compound | 78 |
| Zileuton | 85 |
These findings indicate that the compound possesses significant anti-inflammatory potential.
Mechanism of Action
The mechanism of action of N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Electronic Properties
A comparative analysis of key structural analogs is summarized below:
- The phenylthio group (C6H5-S-) may confer greater lipophilicity than the sulfamoyl group in Compound 27, affecting membrane permeability .
- Heterocyclic Diversity : The furan ring in Compound 31 (oxygen-based) contrasts with the sulfur-rich thiophene in the target, which could alter hydrogen-bonding capacity and metabolic stability .
Physicochemical and Computational Insights
- Solubility : The sulfamoyl group in Compound 27 improves aqueous solubility (~2.5 mg/mL) compared to the target’s phenylthio group, which may reduce solubility (<1 mg/mL) but enhance blood-brain barrier penetration .
- Computational Studies : Multiwfn analysis () of analogous thiazoles reveals localized electron density on sulfur atoms, suggesting the target’s chlorothiophen and thioether groups could stabilize charge-transfer interactions in protein binding pockets .
Structural Characterization Techniques
- X-ray Crystallography : Compounds like 31 and 27 likely used SHELXL () for refinement, confirming planar thiazole cores and substituent orientations. The target’s structure, if resolved, would benefit from similar methodologies .
Key Research Findings and Implications
- Activity-Structure Relationships : The 5-chlorothiophen-thiazole scaffold (target) is poised for enhanced bioactivity over fluorophenyl analogs due to stronger electron-withdrawing effects and sulfur-mediated interactions .
- Synthetic Challenges : Thioether incorporation (target) may require specialized catalysts (e.g., Pd-based for Suzuki reactions) compared to sulfonamide synthesis in Compound 27 .
- Therapeutic Potential: While Compound 31 excels in KPNB1 inhibition, the target’s unique substituents position it as a candidate for dual-target inhibitors (e.g., kinases and proteases).
Data Table: Comparative Overview of Key Properties
Biological Activity
N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, including anti-inflammatory, antimicrobial, and anticancer effects, supported by data tables and relevant case studies.
Structural Overview
The compound features a thiazole ring and a chlorothiophene moiety, which are known to enhance biological activity. The presence of a phenylthio group further contributes to its pharmacological profile.
Biological Activities
1. Anti-Inflammatory Activity:
Research has demonstrated that compounds with similar structural features exhibit significant anti-inflammatory properties. For instance, derivatives containing thiazole rings have been shown to inhibit 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In a study evaluating various thiazole derivatives, this compound was tested against zileuton, a standard 5-LOX inhibitor, showing promising results in reducing inflammation markers .
2. Antimicrobial Activity:
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicated that this compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods .
3. Anticancer Activity:
The anticancer potential of this compound has been explored through cytotoxicity assays against various cancer cell lines. For example, in studies involving human colorectal cancer (HCT116) and leukemia cell lines (CCRF-CEM), the compound demonstrated a dose-dependent inhibition of cell proliferation. The IC50 values were calculated using MTS assays, indicating effective cytotoxicity at concentrations as low as 10 µM .
Table 1: Biological Activities of this compound
Case Studies
Case Study 1: Anti-inflammatory Mechanism
In a controlled study on the anti-inflammatory effects of thiazole derivatives, this compound was shown to significantly reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as a therapeutic agent in treating inflammatory diseases .
Case Study 2: Anticancer Efficacy
A comparative analysis of various thiazole derivatives revealed that this compound exhibited superior cytotoxic effects against HCT116 cells compared to other compounds in the series. Flow cytometry analysis indicated that the compound induced apoptosis in cancer cells through the intrinsic pathway, characterized by increased levels of cleaved caspase-3 .
Q & A
Q. What are the standard synthetic routes for N-(4-(5-chlorothiophen-2-yl)thiazol-2-yl)-3-(phenylthio)propanamide, and how are reaction conditions optimized?
The synthesis of thiazole derivatives typically involves multi-step reactions, including cyclization of thiophene precursors, coupling with thioamide groups, and purification via recrystallization. Key parameters include:
- Temperature control : Reflux conditions (60–120°C) for cyclization steps to ensure proper ring formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, ethanol) to stabilize intermediates and improve yield .
- Catalysts : Acidic or basic catalysts (e.g., HCl, NaOH) to accelerate amide bond formation . Methodological optimization involves iterative testing of these parameters using Design of Experiments (DoE) to maximize purity (>95% by HPLC) and yield (typically 60–80%) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- NMR spectroscopy :
- ¹H NMR : Identifies proton environments (e.g., aromatic protons from thiophene at δ 6.5–7.5 ppm, thiazole protons at δ 7.8–8.2 ppm) .
- ¹³C NMR : Confirms carbonyl groups (δ 165–170 ppm) and aromatic carbons .
- IR spectroscopy : Detects functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-S bonds at ~600–700 cm⁻¹) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak) and fragmentation patterns .
Q. What computational methods are used to analyze the compound’s three-dimensional conformation?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations predict binding affinities to biological targets (e.g., kinases) and optimize substituent positioning for activity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Variability in assay conditions (e.g., cell line sensitivity, incubation time). Validate results using orthogonal assays (e.g., enzymatic vs. cell-based) .
- Purity differences : Re-synthesize the compound under standardized conditions and re-test using LC-MS-validated samples .
- Structural analogs : Compare activity of derivatives to identify critical pharmacophores (e.g., chlorothiophene vs. unsubstituted thiophene) .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
SAR studies involve:
- Systematic substitution : Replace the chlorothiophene or phenylthio groups with electron-withdrawing/donating groups (e.g., nitro, methoxy) to assess impact on bioactivity .
- Bioisosteric replacement : Swap the thiazole ring with oxazole or pyridine to evaluate scaffold flexibility .
- Pharmacokinetic profiling : Measure logP (e.g., ~3.5 via shake-flask method) and metabolic stability (e.g., microsomal assays) to optimize drug-like properties .
Q. How is the compound’s stability under physiological conditions evaluated?
- pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 37°C over 24–72 hours .
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperature (>200°C typical for thiazoles) .
- Light sensitivity : Conduct accelerated stability studies under ICH guidelines (e.g., 5000 lux exposure) .
Q. What experimental designs are recommended for in vitro/in vivo efficacy studies?
- In vitro :
- Dose-response assays : Test 0.1–100 μM concentrations in cancer cell lines (e.g., MCF-7, HeLa) with MTT or ATP-based viability assays .
- Target engagement : Use Western blotting to measure inhibition of kinases (e.g., EGFR, AKT) .
- In vivo :
- Xenograft models : Administer 10–50 mg/kg doses orally or intraperitoneally in nude mice, monitoring tumor volume and toxicity (e.g., ALT/AST levels) .
Methodological Tables
Q. Table 1. Key Synthetic Parameters and Outcomes
Q. Table 2. SAR Trends for Thiazole Derivatives
| Substituent Modification | Bioactivity Change (IC₅₀) | Key Insight | Evidence |
|---|---|---|---|
| Chlorothiophene → Thiophene | 2.5 μM → 15 μM | Chlorine enhances target binding | |
| Phenylthio → Methylthio | 1.8 μM → 8.2 μM | Aromaticity critical for activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
